Home > Products > Screening Compounds P147237 > 3-Iodothyronamine Hydrochloride
3-Iodothyronamine Hydrochloride - 788824-64-6

3-Iodothyronamine Hydrochloride

Catalog Number: EVT-1441763
CAS Number: 788824-64-6
Molecular Formula: C14H15ClINO2
Molecular Weight: 391.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Iodothyronamine hydrochloride is an endogenous biogenic amine structurally similar to thyroid hormones, specifically triiodothyronine (T3). [] It is found in various rodent tissues and human blood. [] While its biosynthetic pathway is still under investigation, evidence suggests it is derived from thyroid hormone metabolism. [, , ] 3-Iodothyronamine hydrochloride acts as a chemical messenger, interacting with specific receptors to produce functional effects, unlike T3, which binds to nuclear thyroid hormone receptors. []

Future Directions
  • Elucidating Biosynthesis: While evidence points towards thyroid hormone metabolism as the source of T1AM, fully characterizing its biosynthetic pathway, including involved enzymes and regulatory mechanisms, requires further investigation. [, , ]
  • Identifying Novel Molecular Targets: Given the persistence of T1AM effects in TAAR1 knockout mice, identifying and characterizing additional molecular targets, such as ion channels or intracellular signaling proteins, is crucial for understanding its complete pharmacological profile. [, , , ]
  • Developing Therapeutic Applications: The diverse metabolic, neurological, and cardiovascular effects of T1AM hold potential therapeutic implications. Further research is necessary to develop targeted T1AM analogs with improved pharmacokinetic properties and evaluate their efficacy and safety in preclinical and clinical settings, particularly for metabolic disorders, neurodegenerative diseases, and cardiovascular diseases. [, , , , ]
  • Exploring Translational Relevance: While many studies are conducted in vitro or on rodent models, further research is essential to validate the translatability of T1AM effects to humans, considering species-specific differences in receptor pharmacology and metabolic pathways. [, ]

3-Iodothyronamine (T1AM)

Compound Description: 3-Iodothyronamine (T1AM) is an endogenous biogenic amine and a thyroid hormone (TH) metabolite. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Its administration to rodents leads to various physiological effects, such as a decrease in body temperature, heart rate, and metabolic rate, contrasting with the effects of thyroid hormone excess. [, , , , , ] T1AM exerts its action by interacting with various molecular targets, including trace amine-associated receptor 1 (TAAR1), α2A-adrenergic receptors, apolipoprotein B100, mitochondrial ATP synthase, and membrane monoamine transporters. [, , , , , , , , , , , , , ]

3-Iodothyroacetic Acid (TA1)

Compound Description: 3-Iodothyroacetic Acid (TA1) is a major metabolite of 3-Iodothyronamine, produced through oxidative deamination. [, , ] It has been detected in cell culture media, rat organ homogenates, and human blood after incubation or administration of T1AM. [, , ] While TA1 doesn't seem to affect synaptic plasticity in the entorhinal cortex, [] its role in other T1AM-mediated effects requires further investigation.

Thyronamine (T0AM)

Compound Description: Thyronamine (T0AM) is another metabolite of T1AM, formed through deiodination. [, ] It's detected in FRTL5 thyroid cells after T1AM exposure, but its functional relevance in thyroid or other tissues requires further investigation. []

Thyroacetic Acid (TA0)

Compound Description: Thyroacetic Acid (TA0) is a product of T1AM metabolism, resulting from both deiodination and oxidative deamination. [] It is detected in FRTL5 thyroid cells following T1AM exposure, but its biological activity and significance in thyroid function or other T1AM-mediated effects are still unknown. []

N-acetyl-T1AM

Compound Description: N-acetyl-T1AM is a potential metabolite of T1AM formed through N-acetylation. [] While its presence hasn't been consistently detected in biological samples, [] it highlights a potential metabolic pathway for T1AM.

T1AM Esters

Compound Description: T1AM esters represent a class of potential T1AM metabolites formed through esterification of the carboxylic acid group on the thyronine core. [] Similar to N-acetyl-T1AM, their presence in biological samples is not consistently observed, [] suggesting that esterification might not be a major metabolic pathway for T1AM.

SG-2

Compound Description: SG-2 is a synthetic analog of T1AM designed to explore the therapeutic potential of T1AM-like compounds. [, , ] It exhibits similar biological activities to T1AM, such as promoting lipolysis and autophagy, but with potentially greater potency. [, ]

SG-1

Compound Description: Similar to SG-2, SG-1 represents another synthetic analog of T1AM developed for investigating therapeutic applications. [] It exhibits promising activity in inducing autophagy in human glioblastoma cell lines. []

Thyroid Hormones (3,5,3'-Triiodothyronine (T3) and Thyroxine (T4))

Compound Description: 3,5,3'-Triiodothyronine (T3) and Thyroxine (T4) are the primary thyroid hormones responsible for regulating metabolism. [, , , , ] Unlike T1AM, which exerts rapid and often opposing effects, T3 and T4 primarily act through genomic mechanisms, regulating gene expression via nuclear thyroid hormone receptors. [, , , ]

Relevance: While exhibiting distinct mechanisms of action, T3 and T4 are structurally related to 3-Iodothyronamine Hydrochloride, sharing the thyronine core structure. They are considered metabolic precursors of T1AM, although the precise pathway requires further clarification. [, , , ]

Overview

3-Iodothyronamine Hydrochloride, also known as 3-Iodothyronamine, is a derivative of thyroid hormones that has garnered attention due to its potential physiological and pharmacological roles. It is an endogenous compound, meaning it is naturally produced in the body, specifically related to the metabolism of thyroxine (T4). This compound exhibits structural similarities to thyroid hormones, leading to hypotheses regarding its biosynthetic pathways and biological functions.

Source

The primary source of 3-Iodothyronamine is the thyroid gland, where it is synthesized from thyroxine. The biosynthesis of this compound involves several key processes, including the concentration of dietary iodide and enzymatic reactions facilitated by sodium-iodide symporter and thyroperoxidase . Research indicates that 3-Iodothyronamine levels are influenced by thyroid status, with variations observed in conditions such as hypothyroidism .

Classification

3-Iodothyronamine is classified under the category of trace amines and is recognized as a high-affinity ligand for trace amine-associated receptor 1 (TAAR1) . This classification highlights its role in neuropharmacology and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 3-Iodothyronamine can occur through various metabolic pathways. The compound is primarily derived from the deiodination of thyroxine (T4) or triiodothyronine (T3) . The synthesis process involves several enzymatic steps, primarily catalyzed by deiodinases that facilitate the removal of iodine atoms from the thyroid hormones.

Technical Details

The biosynthetic pathway for 3-Iodothyronamine involves:

  • Sodium-iodide symporter: Concentrates iodide in the thyroid gland.
  • Thyroperoxidase: Catalyzes the iodination of tyrosine residues in thyroglobulin, leading to T4 synthesis.
  • Deiodination: Enzymatic conversion of T4 into T3 and subsequently into 3-Iodothyronamine .
Molecular Structure Analysis

Structure

The molecular structure of 3-Iodothyronamine consists of a phenolic ring with an iodine atom attached at the third position. This unique structure contributes to its biological activity and interaction with receptors.

Data

  • Molecular Formula: C9H12I N
  • Molecular Weight: Approximately 251.1 g/mol
  • Structural Characteristics: The presence of iodine significantly influences its reactivity and binding affinity to biological targets.
Chemical Reactions Analysis

Reactions

3-Iodothyronamine participates in various biochemical reactions within the body. Its primary reactions include:

  • Deiodination: Conversion back to less active forms or other metabolites.
  • Binding to receptors: Interaction with TAAR1, influencing signaling pathways related to metabolism and neuroprotection .

Technical Details

Research has shown that 3-Iodothyronamine can induce autophagy in cells by modulating signaling pathways such as PI3K-AKT-mTOR, which are critical for cellular metabolism and survival .

Mechanism of Action

Process

The mechanism of action for 3-Iodothyronamine primarily involves its role as an agonist for TAAR1. Upon binding to this receptor, it triggers a cascade of intracellular signaling events that can lead to:

  • Modulation of neurotransmitter release.
  • Regulation of metabolic processes.
  • Influence on neuroprotective pathways .

Data

Studies indicate that activation of TAAR1 by 3-Iodothyronamine can enhance learning and memory functions in experimental models . Additionally, it has been shown to affect glucose metabolism and fatty acid oxidation in hepatocytes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with oxidizing agents; care should be taken during handling.

Relevant analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry are often employed for quantification and characterization .

Applications

Scientific Uses

3-Iodothyronamine has several potential applications in scientific research:

  • Neuropharmacology: Investigated for its effects on mood disorders and cognitive functions due to its action on TAAR1 .
  • Metabolic Studies: Explored for its role in glucose metabolism and potential implications in diabetes management .
  • Therapeutic Development: Research into its use as a treatment for neurodegenerative diseases and metabolic disorders continues to expand.
Introduction to 3-Iodothyronamine Hydrochloride

Structural and Biochemical Characteristics of T1AM

T1AM HCl (molecular weight: 391.63 g/mol; CAS No: 788824-64-6) features a biaryl ether backbone composed of two phenolic rings bridged by an oxygen atom. The primary ring contains an iodine atom at the 3' position and an ethylamine side chain, while the secondary ring holds a hydroxyl group at the 4' position. The hydrochloride salt enhances its solubility in aqueous systems, facilitating experimental administration. Structurally, T1AM shares homology with thyronine (T0AM) but differs critically through:

  • Decarboxylation: Absence of the α-carboxylic acid group present in T3/T4
  • Selective deiodination: Retention of a single iodine atom at the 3' position
  • Amine functionalization: Presence of a terminal amine group susceptible to oxidative deamination

Table 1: Structural and Physicochemical Properties of 3-Iodothyronamine Hydrochloride

PropertyValue/Description
Chemical formulaC₁₄H₁₅ClINO₂
IUPAC name4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol hydrochloride
Molecular weight391.63 g/mol
Aromatic ringsTwo phenolic rings linked by ether bond
Key functional groupsIodine (3'), hydroxyl (4'), ethylamine hydrochloride
Structural analogsThyronamine (T0AM), thyroid hormones (T3, T4)
Spectral characteristicsUV λₘₐₓ: 225 nm, 290 nm (in methanol)

This configuration allows T1AM to adopt a planar conformation, facilitating interactions with both membrane receptors (e.g., TAARs) and intracellular enzymes (e.g., monoamine oxidases). Unlike T3, T1AM lacks affinity for nuclear thyroid hormone receptors (TRα, TRβ), confirming its action through distinct pathways [1] [4] [7].

Biosynthetic Pathways and Endogenous Production

The biosynthetic origin of T1AM remains incompletely resolved, with two primary hypotheses under investigation:

  • Extrathyroidal Decarboxylation Pathway:T1AM may arise via sequential deiodination and decarboxylation of thyroxine (T4) in peripheral tissues. Proposed steps include:
  • Step 1: Outer-ring deiodination of T4 → T3 (catalyzed by deiodinase DIO1/DIO2)
  • Step 2: Decarboxylation of T3 → T1AM (putatively via ornithine decarboxylase or aromatic L-amino acid decarboxylase)

However, isotopic tracer studies challenge this model. When mice were administered deuterium-labeled heavy-T4 (¹³C₉-¹⁵N-T4), hepatic T1AM lacked the deuterium signature, suggesting T4 is not its direct precursor [2].

  • Thyroglobulin-Derived Pathway:Alternative evidence suggests T1AM may originate from iodothyronamines embedded within thyroglobulin. Proteolytic cleavage could release thyronamine intermediates subsequently deiodinated to T1AM. This pathway would require thyroid peroxidase (TPO) and sodium-iodide symporter (NIS) activity, aligning with observations that hypothyroid mice show reduced T1AM levels [2] [6].

Endogenous T1AM is widely distributed in mammalian tissues, with concentrations ranging from 1–90 pmol/g. Highest levels occur in liver, brain, heart, and skeletal muscle, while serum concentrations are substantially lower (0.2–0.3 nM in humans). Tissue accumulation involves specific, pH-dependent transporters, including organic cation transporters (OCTs) and possibly monocarboxylate transporters (MCTs), as identified via RNAi screening in HeLa cells [6] [10]. Metabolism occurs rapidly via three primary routes:

  • Oxidative deamination: By monoamine oxidase B (MAO-B) → 3-iodothyroacetic acid (TA1)
  • Deiodination: By deiodinases → thyronamine (T0AM)
  • Conjugation: Sulfation or glucuronidation at the 4'-OH position [6] [9]

Table 2: Endogenous Levels and Metabolic Fate of T1AM

ParameterFindingsExperimental Model
Tissue concentrationLiver: 30–90 pmol/g; Brain: 5–20 pmol/gRat/mouse tissues [6]
Serum concentration0.2–0.3 nM (LC-MS/MS); 66 nM (immunoassay)Human plasma [6]
Cellular uptakeSaturable, pH-dependent, inhibited by tyramineHeLa/HEK293 cells [10]
Primary metabolitesTA1 (via MAO-B), T0AM (via deiodinases), conjugatesIn vitro assays [9]
EliminationBiliary excretion (≈60%), urinary excretion (≈30%)Radiolabeled T1AM studies [6]

Historical Context and Discovery as a Thyroid Hormone Derivative

T1AM was first identified as an endogenous compound in 2004 by Scanlan et al., who detected it in rodent brain, heart, and blood using tandem mass spectrometry. This discovery emerged from investigations into rapid, non-genomic effects of thyroid hormones:

  • Key observation: Synthetic T1AM injection induced hypothermia and bradycardia in mice within 30 minutes—effects antithetical to thyroid hormone but too rapid for genomic mediation.
  • Receptor linkage: Simultaneously, T1AM was identified as a high-affinity agonist (EC₅₀ = 14 nM) for trace amine-associated receptor 1 (TAAR1), an orphan GPCR [4] [6].

Subsequent research expanded T1AM’s physiological repertoire:

  • 2007: Chiellini et al. reported cardiac effects, including reduced cardiac output and negative inotropy [4].
  • 2012: Evidence of metabolic actions (hyperglycemia, ketogenesis) emerged, independent of TAAR1 in some models [2].
  • 2015: Dinter et al. identified TAAR5 as an additional target, with species-specific signaling effects [8].
  • 2017: Neuroprotective properties were documented, including autophagy induction in glioblastoma cells and memory enhancement in mice [3].

The evolutionary conservation of T1AM-TAAR1 interactions across vertebrates (mammals, birds, amphibians) underscores its physiological significance. Notably, rat TAAR1 shows 10-fold higher sensitivity to T1AM than other species, suggesting rodent-specific specialization [5].

Physiological Significance in Mammalian Systems

T1AM exerts multifaceted effects through receptor-dependent and -independent mechanisms:

A. Receptor-Mediated Signaling

  • TAAR1 activation: Nanomolar T1AM concentrations activate TAAR1, increasing intracellular cAMP via Gαs coupling. This modulates monoaminergic neurotransmission:
  • In striatal neurons, T1AM enhances tyrosine hydroxylase phosphorylation (via CaMKII/PKA), increasing dopamine synthesis and evoked release [4] [6].
  • Central administration improves memory consolidation and curiosity in mice, reversible by MAO inhibition [3].
  • TAAR5 modulation: In humans (but not mice), T1AM acts as an inverse agonist at TAAR5, suppressing basal IP₃ and MAPK signaling. Co-expression with TAAR1 in hypothalamic thermoregulatory centers suggests synergistic roles [8].
  • Adrenergic/muscarinic interactions: At micromolar concentrations, T1AM antagonizes α₂A-adrenergic and muscarinic receptors, potentially contributing to cardiovascular effects like bradycardia and vasodilation [4] [6].

B. Metabolic Regulation

  • Energy metabolism: Systemic or intracerebral T1AM administration shifts substrate utilization from glucose to lipids, increasing blood glucose, ketogenesis, and free fatty acids. Hepatic actions include:
  • Stimulation of gluconeogenesis and glycogenolysis
  • Inhibition of insulin secretion (pancreatic β-cells)
  • Induction of mitochondrial uncoupling proteins [2] [6] [9]
  • Thermoregulation: A single dose (50 mg/kg ip) reduces core body temperature by up to 16°C in mice—an effect partially TAAR1-dependent but persistent in TAAR1-KO models, implicating additional pathways [6] [8].

C. Redox ModulationT1AM and its metabolite TA1 exhibit context-dependent antioxidant properties:

  • In vitro, both scavenge superoxide radicals (T1AM pEC₅₀ ≈ −4.12; TA1 pEC₅₀ ≈ −4.72), while TA1 additionally quenches hydroxyl radicals (pEC₅₀ ≈ −6.49) [9].
  • In cellular models, T1AM exposure increases reactive oxygen species (ROS) and lipid peroxidation in brown adipocytes, whereas TA1 upregulates sirtuin-1 (SIRT1)—a NAD⁺-dependent deacetylase with antioxidant roles [9].

Table 3: Physiological Systems Modulated by T1AM and Primary Mechanisms

Physiological SystemObserved EffectsPrimary Receptors/Mechanisms
Central Nervous SystemMemory enhancement, curiosity increase, hyperalgesiaTAAR1, histaminergic activation [3]
CardiovascularBradycardia, reduced cardiac output, vasodilationTAAR1, α₂A-adrenergic antagonism [4]
MetabolicHyperglycemia, ketogenesis, lipid oxidationHepatic TAAR1, inhibition of insulin secretion [2]
ThermoregulatoryRapid hypothermia (<30 min)TAAR1/TAAR5 in hypothalamus [8]
Cellular homeostasisAutophagy induction (LC3-II/LC3-I ratio ↑)PI3K-AKT-mTOR inhibition [3]

Concluding Remarks

Properties

CAS Number

788824-64-6

Product Name

3-Iodothyronamine Hydrochloride

IUPAC Name

4-[4-(2-aminoethyl)-2-iodophenoxy]phenol;hydrochloride

Molecular Formula

C14H15ClINO2

Molecular Weight

391.63 g/mol

InChI

InChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H

InChI Key

RVKVVMXTPQCCIX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl

Synonyms

4-[4-(2-Aminoethyl)-2-iodophenoxy]phenol Hydrochloride

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.